

# JNJ-77242113 (Icotrokinra): A Technical Guide for Basic Research in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JNJ525    |           |
| Cat. No.:            | B15585085 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

JNJ-77242113, also known as icotrokinra, is a first-in-class, orally available, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2] It represents a novel therapeutic approach for a variety of immune-mediated inflammatory diseases. Unlike large protein biologics that require injection, icotrokinra's oral administration offers a significant potential advantage in treatment convenience.[3][4] This technical guide provides a comprehensive overview of JNJ-77242113's mechanism of action, preclinical and clinical data, and detailed experimental protocols to support its use in basic and translational research.

### **Mechanism of Action**

Icotrokinra is a selective antagonist of the IL-23 receptor.[5] It binds with high affinity to the human IL-23 receptor, thereby inhibiting IL-23-mediated signaling.[3][6] The IL-23 pathway is a critical driver of inflammation in numerous autoimmune conditions, particularly those involving T helper 17 (Th17) cells.[6][7] By blocking the IL-23 receptor, icotrokinra prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[8][9] This targeted action reduces the activation and proliferation of keratinocytes and other immune cells, ultimately dampening the inflammatory response.[7]



## **Quantitative Data Summary**

The following tables summarize the key quantitative data for JNJ-77242113, demonstrating its high potency and selectivity.

Table 1: In Vitro Potency and Binding Affinity

| Parameter                                        | Species                             | Value   | Reference |
|--------------------------------------------------|-------------------------------------|---------|-----------|
| Dissociation Constant (KD)                       | Human                               | 7.1 pM  | [6]       |
| IC50 (IL-23-induced<br>STAT3<br>phosphorylation) | Human PBMCs                         | 5.6 pM  | [5][6]    |
| IC50 (IL-23-induced IFNy production)             | Human NK cells                      | 18.4 pM | [5][6]    |
| IC50 (IL-23-induced IFNy production)             | Whole blood (Healthy donors)        | 11 pM   | [6]       |
| IC50 (IL-23-induced IFNy production)             | Whole blood<br>(Psoriasis patients) | 9 pM    | [6]       |

Table 2: Preclinical In Vivo Efficacy

| Animal Model                       | Species | Dosing                            | Key Findings                                                                                         | Reference |
|------------------------------------|---------|-----------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| TNBS-induced colitis               | Rat     | ≥ 0.3 mg/kg/day<br>(oral)         | Attenuated<br>disease<br>parameters                                                                  | [6]       |
| IL-23-induced<br>skin inflammation | Rat     | 1-30 mg/kg (oral,<br>twice daily) | Inhibited skin<br>thickening and<br>pro-inflammatory<br>gene induction<br>(IL-17A, IL-17F,<br>IL-22) | [6][8]    |



Table 3: Clinical Efficacy in Plaque Psoriasis (Phase 2b - FRONTIER 1)

| Dose               | PASI 75 Response at Week<br>16 | Reference |
|--------------------|--------------------------------|-----------|
| Placebo            | 9.3%                           | [10]      |
| 25 mg once daily   | 37%                            | [4]       |
| 25 mg twice daily  | 51%                            | [4]       |
| 50 mg once daily   | 58%                            | [4]       |
| 100 mg once daily  | 65%                            | [4]       |
| 100 mg twice daily | 79%                            | [4]       |

# Experimental Protocols In Vitro Assays

- 1. IL-23 Receptor Binding Affinity (Surface Plasmon Resonance)
- Objective: To determine the binding affinity and kinetics of JNJ-77242113 to the human IL-23 receptor.
- · Methodology:
  - Recombinant human IL-23 receptor extracellular domain is immobilized on a sensor chip.
  - Varying concentrations of JNJ-77242113 are flowed over the chip.
  - The association and dissociation rates are measured in real-time.
  - The dissociation constant (KD) is calculated from these rates.[8]
- 2. IL-23-Induced STAT3 Phosphorylation Assay
- Objective: To assess the functional inhibition of IL-23 signaling in human immune cells.
- · Methodology:



- Human peripheral blood mononuclear cells (PBMCs) are isolated.
- Cells are pre-incubated with a dose range of JNJ-77242113.
- Recombinant human IL-23 is added to stimulate the cells.
- Cells are lysed, and the level of phosphorylated STAT3 (pSTAT3) is quantified using a suitable immunoassay (e.g., ELISA or Western blot).
- The IC50 value is determined by plotting the pSTAT3 levels against the concentration of JNJ-77242113.[6][11]
- 3. IL-23-Induced Cytokine Production Assay
- Objective: To measure the inhibition of downstream cytokine production following IL-23 stimulation.
- Methodology:
  - Whole blood from healthy donors or psoriasis patients is used.
  - Samples are pre-incubated with varying concentrations of JNJ-77242113.
  - IL-23 is added to stimulate cytokine production.
  - After an incubation period, plasma is collected, and the concentration of IFNy (or other relevant cytokines like IL-17) is measured by ELISA or a multiplex immunoassay.
  - The IC50 value is calculated based on the dose-response curve.[6]

#### In Vivo Animal Models

- 1. Rat Model of TNBS-Induced Colitis
- Objective: To evaluate the efficacy of orally administered JNJ-77242113 in a model of inflammatory bowel disease.
- · Methodology:



- Colitis is induced in rats by intra-rectal administration of trinitrobenzene sulfonic acid (TNBS).
- JNJ-77242113 is administered orally at various doses.
- Disease parameters are monitored, including body weight, stool consistency, and colon length and weight at the end of the study.
- Histological analysis of the colon can be performed to assess inflammation.
- 2. Rat Model of IL-23-Induced Skin Inflammation
- Objective: To assess the in vivo efficacy of JNJ-77242113 in a psoriasis-like skin inflammation model.
- Methodology:
  - Recombinant IL-23 is injected intradermally into the ears of rats to induce localized inflammation.
  - JNJ-77242113 is administered orally prior to and during the IL-23 challenge.
  - Ear thickness is measured daily as an indicator of inflammation.
  - At the end of the experiment, ear tissue is collected for gene expression analysis (e.g., qPCR) of inflammatory markers such as IL-17A, IL-17F, and IL-22.[6][8]

#### **Visualizations**





#### Click to download full resolution via product page

Caption: IL-23 Signaling Pathway and the Mechanism of Action of JNJ-77242113.



Click to download full resolution via product page



Caption: A logical workflow for the research and development of JNJ-77242113.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [prnewswire.com]
- 2. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 3. Icotrokinra Wikipedia [en.wikipedia.org]
- 4. An Oral Interleukin-23-Receptor Antagonist Peptide for Plaque Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptidesciences.com [peptidesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Restricted [jnjmedicalconnect.com]
- 10. Janssen Announces Positive Topline Results for JNJ-2113 a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [jnj.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [JNJ-77242113 (Icotrokinra): A Technical Guide for Basic Research in Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585085#jnj525-for-basic-research-in-inflammation]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com